N-DESMETHYL DROLOXIFENE
N-DESMETHYL DROLOXIFENE
3-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol, also known as N-demethyl-3-hydroxytamoxifen, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 3-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name:
Vulcanchem
CAS No.:
83647-33-0
VCID:
VC20784961
InChI:
InChI=1S/C25H27NO2/c1-3-24(19-8-5-4-6-9-19)25(21-10-7-11-22(27)18-21)20-12-14-23(15-13-20)28-17-16-26-2/h4-15,18,26-27H,3,16-17H2,1-2H3/b25-24+
SMILES:
CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)O)C3=CC=CC=C3
Molecular Formula:
C₂₅H₂₇NO₂
Molecular Weight:
373.5 g/mol
N-DESMETHYL DROLOXIFENE
CAS No.: 83647-33-0
Cat. No.: VC20784961
Molecular Formula: C₂₅H₂₇NO₂
Molecular Weight: 373.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol, also known as N-demethyl-3-hydroxytamoxifen, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 3-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol is considered to be a practically insoluble (in water) and relatively neutral molecule. |
|---|---|
| CAS No. | 83647-33-0 |
| Molecular Formula | C₂₅H₂₇NO₂ |
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | 3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol |
| Standard InChI | InChI=1S/C25H27NO2/c1-3-24(19-8-5-4-6-9-19)25(21-10-7-11-22(27)18-21)20-12-14-23(15-13-20)28-17-16-26-2/h4-15,18,26-27H,3,16-17H2,1-2H3/b25-24+ |
| Standard InChI Key | QPHNKIXIKDPNDI-OCOZRVBESA-N |
| Isomeric SMILES | CC/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=CC=C2)O)/C3=CC=CC=C3 |
| SMILES | CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)O)C3=CC=CC=C3 |
| Canonical SMILES | CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)O)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator